molecular formula C20H25N5O3 B2887112 (4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034591-56-3

(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2887112
CAS No.: 2034591-56-3
M. Wt: 383.452
InChI Key: GUEVSYBKXASRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a potent and selective cell-permeable inhibitor of Protein Kinase C-theta (PKC-θ). PKC-θ is a crucial signaling kinase predominantly expressed in T-cells and Natural Killer (NK) cells, where it localizes to the immunological synapse upon T-cell receptor (TCR) engagement . This compound exerts its effects by specifically blocking the phosphorylation of downstream substrates in the TCR signaling cascade , thereby inhibiting T-cell activation, proliferation, and interleukin-2 (IL-2) production. Its primary research value lies in the investigation of T-cell-mediated immune responses, making it a critical tool for studying autoimmune diseases, transplant rejection, and T-cell leukemias. Furthermore, due to the role of PKC-θ in cancer cell survival pathways, this inhibitor is also being explored in oncology research to understand its potential to induce apoptosis and sensitize resistant cancer cells to conventional therapeutics. Its high selectivity profile minimizes off-target effects, providing researchers with a reliable pharmacological agent to dissect the nuanced functions of PKC-θ in health and disease.

Properties

IUPAC Name

[4-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c26-19(16-13-14-5-3-4-8-25(14)21-16)23-9-11-24(12-10-23)20(27)18-15-6-1-2-7-17(15)28-22-18/h13H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEVSYBKXASRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCN(CC3)C(=O)C4=NN5CCCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone (CAS Number: 2034591-56-3) is a complex heterocyclic molecule with potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H25_{25}N5_5O3_3
  • Molecular Weight : 383.4 g/mol
  • Structural Features : The compound features a benzoisoxazole moiety and a tetrahydropyrazolopyridine component, which are known to influence biological activity through various pathways.

Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets:

  • CYP Enzyme Inhibition : A related compound demonstrated potent inhibition of CYP11B1 with an IC50_{50} of 9 nM and high selectivity over CYP11B2. This suggests potential for treating conditions like Cushing's syndrome by reducing cortisol levels without affecting aldosterone production .
  • Antimicrobial Activity : Compounds within the same structural class have shown antimicrobial properties against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. These findings indicate a potential role in developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CYP Enzyme InhibitionIC50_{50} = 9 nM for CYP11B1
Antimicrobial ActivityModerate activity against E. coli and P. aeruginosa
Cortisol ReductionSignificant reduction in plasma cortisol levels

Case Study 1: CYP11B1 Inhibition

A study evaluated the compound's ability to inhibit CYP11B1 in vivo and in vitro. The results showed that the compound not only inhibited cortisol synthesis effectively but also maintained selectivity over other steroidogenic enzymes. This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Study 2: Antimicrobial Testing

In vitro testing against Pseudomonas aeruginosa revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL. This was compared to Ciprofloxacin (MIC = 1 µg/mL), indicating that while the compound is less potent than established antibiotics, it still holds promise for further development as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of related compounds has shown favorable absorption and distribution characteristics. These properties are essential for ensuring adequate bioavailability and efficacy in therapeutic applications.

Comparison with Similar Compounds

(a) Pyrazole and Pyridine Derivatives

Compounds such as bis[2-amino-6-(aryl)nicotinonitrile] derivatives (e.g., 4a–c, 5a–c, 6a,b) synthesized in share functional group diversity with the target compound. These analogs utilize pyrazole and pyridine cores, which are known for antimicrobial activity. However, the target compound’s inclusion of a tetrahydrobenzoisoxazole ring and piperazine linker may enhance solubility and bioavailability compared to simpler pyridine derivatives .

(b) Tetrahydroimidazo[1,2-a]pyridines

and describe compounds like 1l (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) and 2d, which feature fused imidazopyridine systems. The target compound’s tetrahydropyrazolo[1,5-a]pyridine group may confer distinct electronic properties compared to imidazopyridines .

(c) Piperazine-Linked Bicyclic Systems

The compound Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone (CAS: 1832528-35-4, ) shares the piperazine-tetrahydropyrazolopyridine backbone with the target molecule. The addition of the tetrahydrobenzoisoxazole group in the target compound likely increases steric bulk and may influence receptor binding kinetics compared to this simpler analog .

Physicochemical and Pharmacological Comparisons

Property Target Compound Compound 1l () Compound 4a ()
Core Structure Benzoisoxazole + Pyrazolopyridine Imidazopyridine + Nitrophenyl Pyridine + Aryl substituents
Molecular Weight Not reported 585.56 g/mol ~400–450 g/mol (estimated)
Melting Point Not reported 243–245°C Not specified
Bioactivity Hypothesized enzyme modulation No direct data Antimicrobial (e.g., MIC: 8–32 µg/mL)
Synthetic Yield Not reported 51% 55–70%

Key Observations :

  • Its piperazine linker could improve water solubility relative to ester-containing analogs like 1l .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for this compound?

  • Methodology : The synthesis involves multi-step reactions, including condensation and cyclization steps. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Catalysts : Use of palladium-based catalysts for reductive cyclization (if applicable) .
    • Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and intermediate purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Characterization techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR to verify hydrogen/carbon environments and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for accurate molecular weight confirmation .
  • Infrared (IR) spectroscopy : Identify functional groups (e.g., carbonyl, isoxazole) .
    • Data validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) .

Q. What strategies predict solubility and formulation compatibility?

  • Approach :

  • LogP calculations : Estimate lipophilicity using software like MarvinSuite .
  • Solvent screening : Test solubility in DMSO (for stock solutions) and aqueous buffers (for bioassays) .
    • Experimental validation : Use dynamic light scattering (DLS) to assess aggregation in biological media .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • SAR analysis : Compare analogs with substitutions on the pyrazole, piperazine, or isoxazole moieties. Example findings:

Structural FeatureBiological ActivityReference
Pyridine derivativesAnticancer (e.g., kinase inhibition)
Trifluoromethyl groupsEnhanced metabolic stability
Piperazine-carbonyl linkageImproved receptor binding
  • Methodology : Synthesize analogs via iterative medicinal chemistry and test in target-specific assays (e.g., enzyme inhibition) .

Q. How to resolve contradictions in spectral or bioassay data?

  • Case study : Discrepancies in NMR peaks may arise from tautomerism or impurities.

  • Solution :

Repurify via column chromatography .

Re-run NMR at varying temperatures to detect dynamic equilibria .

Validate with 2D NMR (e.g., COSY, HSQC) for unambiguous assignments .

  • Bioassay conflicts : Replicate assays under controlled conditions (e.g., pH, temperature) to rule out experimental variability .

Q. Can computational methods predict target binding or metabolic pathways?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like 14-α-demethylase (PDB: 3LD6). Key steps:

Prepare ligand and protein files (remove water, add charges).

Run docking simulations with flexible side chains.

Validate with free-energy perturbation (FEP) calculations .

  • ADMET prediction : Tools like SwissADME estimate permeability, CYP inhibition, and toxicity .

Q. How to mitigate side reactions during synthesis?

  • Common issues :

  • Oxidation of tetrahydro rings : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .
  • Incomplete cyclization : Optimize catalyst loading (e.g., Pd/C for reductive steps) .
    • Troubleshooting :
  • Monitor by LC-MS to detect intermediates .
  • Adjust stoichiometry of coupling reagents (e.g., EDCI/HOBt) .

Q. What are the stability profiles under varying conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures .
  • Chemical stability :

  • Test in acidic/basic buffers (pH 1–12) via HPLC to detect degradation products .
  • Store lyophilized samples at -20°C under desiccation for long-term stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.